N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide
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Overview
Description
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide: is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a 4-fluorobenzyl group and a pyrimidin-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be attached through an etherification reaction, where the benzamide is reacted with 2-chloropyrimidine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for This compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or pyrimidines.
Scientific Research Applications
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide: can be compared with other benzamide derivatives and pyrimidine-containing compounds:
Similar Compounds: N-(4-chlorobenzyl)-3-(pyrimidin-2-yloxy)benzamide, N-(4-methylbenzyl)-3-(pyrimidin-2-yloxy)benzamide.
Uniqueness: The presence of the 4-fluorobenzyl group and the pyrimidin-2-yloxy group imparts unique chemical and biological properties, such as increased lipophilicity or specific receptor binding affinity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-7-5-13(6-8-15)12-22-17(23)14-3-1-4-16(11-14)24-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUHDUPNKBFGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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